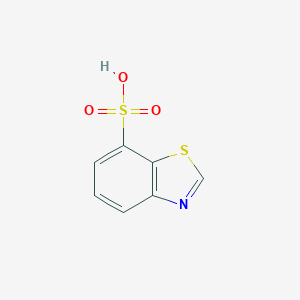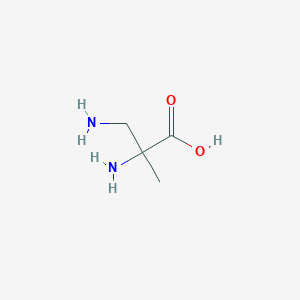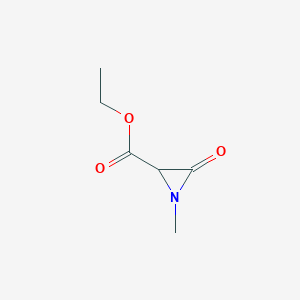
Ethyl 1-methyl-3-oxoaziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-3-oxoaziridine-2-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is also known as ethyl 2-oxo-3-aziridinecarboxylate or EMCA, and it belongs to the aziridine family of compounds. The aziridine ring is a three-membered heterocycle that contains one nitrogen and two carbon atoms. EMCA has a unique structure that makes it an attractive candidate for various applications.
Wirkmechanismus
The mechanism of action of EMCA is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components, such as DNA and proteins. EMCA has been shown to form adducts with DNA, leading to DNA damage and cell death. It can also inhibit enzymes involved in DNA replication and repair, leading to further DNA damage.
Biochemische Und Physiologische Effekte
EMCA has been shown to have several biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death. It can also inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics, leading to altered drug metabolism and toxicity. EMCA has been shown to have a low toxicity profile, making it a potentially safe and effective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
EMCA has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity, making it an ideal candidate for various applications. It has a low toxicity profile, making it safe for use in cell-based assays and animal studies. However, EMCA has some limitations, including its instability under certain conditions and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on EMCA. One area of interest is the development of new synthetic methods for EMCA that are more efficient and sustainable. Another area of interest is the elucidation of the mechanism of action of EMCA, which could lead to the development of more potent and selective anticancer agents. Additionally, the potential applications of EMCA in materials science and other fields should be explored further.
Synthesemethoden
The synthesis of EMCA is achieved through a multi-step process involving the reaction of ethyl diazoacetate with methyl isocyanate. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product. This synthesis method has been optimized to produce high yields of EMCA with excellent purity.
Wissenschaftliche Forschungsanwendungen
EMCA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. EMCA is believed to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
170940-19-9 |
|---|---|
Produktname |
Ethyl 1-methyl-3-oxoaziridine-2-carboxylate |
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
ethyl 1-methyl-3-oxoaziridine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)4-5(8)7(4)2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
DLRHAIKESIBWRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(=O)N1C |
Kanonische SMILES |
CCOC(=O)C1C(=O)N1C |
Synonyme |
2-Aziridinecarboxylicacid,1-methyl-3-oxo-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






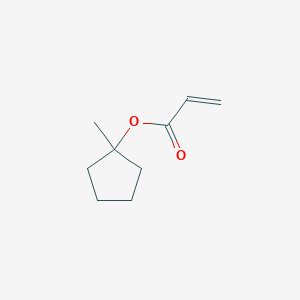

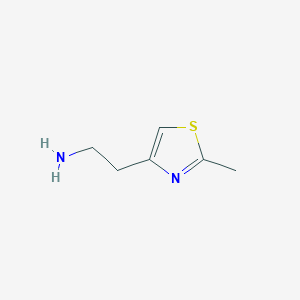
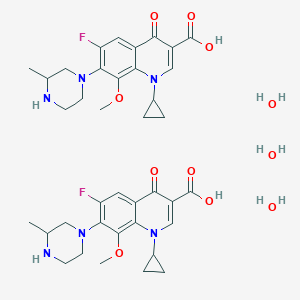

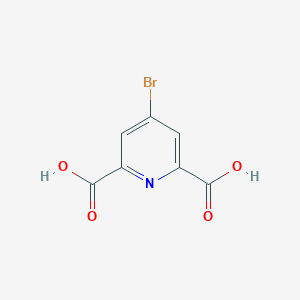
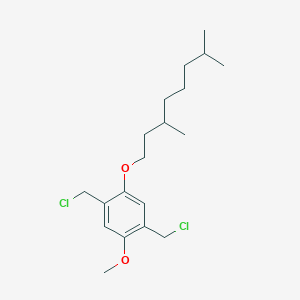
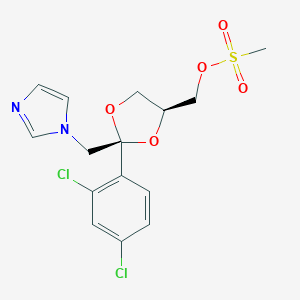
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
